Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 327.33 g/mol. It is categorized under piperazine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound is primarily used for research purposes, particularly in the context of drug development and pharmacological studies .
The structure of ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can be represented using various chemical notations:
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F
XQZQKQYCDKRNKZ-UHFFFAOYSA-N
The compound features a piperazine ring connected to a carbamoyl group and an ethyl ester functionality, with two fluorine atoms on the phenyl ring indicating its potential for specific interactions in biological systems .
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can participate in various chemical reactions typical for piperazine derivatives:
Technical details regarding specific reaction conditions or yields are not extensively provided in available sources.
While specific mechanisms of action for ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate are not well-documented, compounds with similar structures often exhibit biological activity through interactions with various receptors or enzymes.
Data on specific targets or pathways affected by this compound remain limited and would require further empirical investigation.
The physical and chemical properties of ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate include:
Further characterization techniques such as NMR spectroscopy and mass spectrometry would provide additional insights into its properties.
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: